molecular formula C26H27N3O3S2 B2378824 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide CAS No. 477569-56-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2378824
CAS No.: 477569-56-5
M. Wt: 493.64
InChI Key: QEQKRVLQLIWRIY-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring fused to a benzene ring, with additional functional groups that contribute to its unique chemical properties. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization. The resulting benzothiazole intermediate is then coupled with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a coupling agent like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to form the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, such as hydrogenation, can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiazole ring .

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • Benzothiazole-2-carboxylic acid
  • 2-mercaptobenzothiazole

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dipropylsulfamoyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h5-16H,3-4,17-18H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQKRVLQLIWRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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